![molecular formula C19H12N2O5S B4687636 3-[5-(4-nitrophenyl)-2-furyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4687636.png)
3-[5-(4-nitrophenyl)-2-furyl]-2-(phenylsulfonyl)acrylonitrile
Overview
Description
3-[5-(4-nitrophenyl)-2-furyl]-2-(phenylsulfonyl)acrylonitrile, commonly known as NFA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NFA is a potent inhibitor of the TRPC6 ion channel, which is involved in several physiological processes such as vascular smooth muscle contraction, cardiac hypertrophy, and renal fibrosis.
Mechanism of Action
NFA exerts its effects by binding to the TRPC6 ion channel, which is involved in calcium signaling pathways in cells. By inhibiting this ion channel, NFA reduces calcium influx into cells, leading to decreased smooth muscle contraction, reduced hypertrophy, and decreased fibrosis. NFA also has anti-inflammatory effects, which may be mediated by its ability to inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response.
Biochemical and Physiological Effects
NFA has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that NFA inhibits the proliferation and migration of vascular smooth muscle cells, reduces cardiac hypertrophy, and decreases renal fibrosis. NFA has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
NFA has several advantages for lab experiments. It is a potent and selective inhibitor of the TRPC6 ion channel, making it a valuable tool for studying the role of this ion channel in various physiological processes. NFA is also relatively stable and can be easily synthesized in the lab. However, NFA has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are many potential future directions for research on NFA. One area of interest is the development of more potent and selective TRPC6 inhibitors based on the structure of NFA. Another area of research is the investigation of the anti-inflammatory effects of NFA and its potential use in the treatment of inflammatory diseases. Finally, further studies are needed to elucidate the precise mechanism of action of NFA and its effects on other ion channels and signaling pathways.
Scientific Research Applications
NFA has been extensively studied for its potential therapeutic applications. Its ability to inhibit the TRPC6 ion channel has been shown to have beneficial effects in several disease models, including pulmonary hypertension, cardiac hypertrophy, and renal fibrosis. NFA has also been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O5S/c20-13-18(27(24,25)17-4-2-1-3-5-17)12-16-10-11-19(26-16)14-6-8-15(9-7-14)21(22)23/h1-12H/b18-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZYOSXBAJNELH-LDADJPATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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